The Serotonergic Profile of 4-MeO-MiPT: A Technical Guide
The Serotonergic Profile of 4-MeO-MiPT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT) is a lesser-known psychedelic tryptamine, structurally related to MiPT and the O-methylated analog of 4-HO-MiPT.[1] First synthesized and described by David Repke and Alexander Shulgin, its pharmacological activity is primarily characterized by its interaction with serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT).[1] This technical guide provides an in-depth overview of the mechanism of action of 4-MeO-MiPT at serotonin receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The interaction of 4-MeO-MiPT with various serotonergic targets has been quantified through in vitro studies. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 4-MeO-MiPT at key human serotonin receptor subtypes and the serotonin transporter.
| Target | Binding Affinity (Ki, nM) |
| 5-HT1A Receptor | 347–731 |
| 5-HT2A Receptor | 178 |
| 5-HT2C Receptor | 510 |
| Serotonin Transporter (SERT) | 38 |
| Table 1: Binding Affinities of 4-MeO-MiPT at Serotonergic Targets.[1] |
| Target | Functional Potency (EC50, nM) | Efficacy (Emax) | Assay Type |
| 5-HT1A Receptor | 1,490 | 99% | - |
| 5-HT2A Receptor | 376 | 63% | Inositol (B14025) Phosphate (IP₁) Formation |
| 5-HT2C Receptor | 120 | 82% | Inositol Phosphate (IP₁) Formation |
| Serotonin Transporter (SERT) | 53–57 (IC50) | - | Serotonin Reuptake Inhibition |
| Table 2: Functional Activity of 4-MeO-MiPT at Serotonergic Targets.[1] |
Mechanism of Action at Serotonin Receptors
4-MeO-MiPT acts as a non-selective agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors and as a potent serotonin reuptake inhibitor.[1] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor. Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade through the activation of phospholipase C (PLC).[2][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]
The compound's significant affinity for the serotonin transporter (SERT) suggests a dual mechanism of action.[1] By inhibiting serotonin reuptake, 4-MeO-MiPT can increase synaptic serotonin levels, which may modulate the overall psychedelic experience.[1]
Experimental Protocols
The quantitative data presented in this guide are typically determined through the following key experimental methodologies:
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of 4-MeO-MiPT for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT).
Principle: This competitive binding assay measures the ability of the unlabeled test compound (4-MeO-MiPT) to displace a radiolabeled ligand with known affinity from the target receptor.
Materials:
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Receptor Source: Cell membranes from stable cell lines expressing the human serotonin receptor of interest or SERT.
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Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Mesulergine for 5-HT2C, [³H]-Citalopram for SERT).
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Test Compound: 4-MeO-MiPT at various concentrations.
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Buffers: Incubation buffer, wash buffer.
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Filtration Apparatus: Glass fiber filters and a cell harvester.
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Detection: Liquid scintillation counter.
Procedure:
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Incubation: Receptor membranes, radioligand, and varying concentrations of 4-MeO-MiPT are incubated together in a suitable buffer to allow binding to reach equilibrium.
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Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
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Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis: The concentration of 4-MeO-MiPT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound at Gq-coupled receptors like 5-HT2A and 5-HT2C.
Objective: To measure the ability of 4-MeO-MiPT to activate 5-HT2A and 5-HT2C receptors and elicit a downstream cellular response.
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium, allowing for the quantification of receptor activation.
Materials:
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Cell Line: A cell line stably expressing the human 5-HT2A or 5-HT2C receptor.
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Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.
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Test Compound: 4-MeO-MiPT at various concentrations.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
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Instrumentation: A fluorescence plate reader with automated injection capabilities.
Procedure:
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Cell Plating: Cells are seeded into multi-well plates and allowed to attach and grow.
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Dye Loading: The cells are incubated with the calcium-sensitive fluorescent dye, which enters the cells.
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Baseline Measurement: The baseline fluorescence of the cells is measured.
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Compound Addition: Varying concentrations of 4-MeO-MiPT are automatically added to the wells.
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Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
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Data Analysis: The concentration of 4-MeO-MiPT that produces 50% of the maximal response (EC50) and the maximum response relative to a reference agonist (Emax) are determined from concentration-response curves.
Visualizations
Signaling Pathway
5-HT2A Receptor Gq Signaling Pathway Activated by 4-MeO-MiPT.
Experimental Workflow: Radioligand Binding Assay
Workflow for Determining Binding Affinity via Radioligand Binding Assay.
Experimental Workflow: Calcium Mobilization Assay
Workflow for Determining Functional Potency via Calcium Mobilization Assay.
